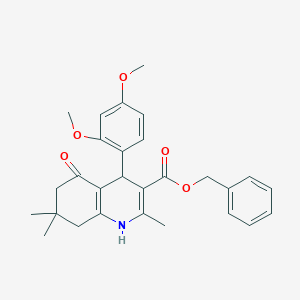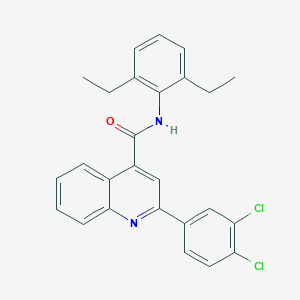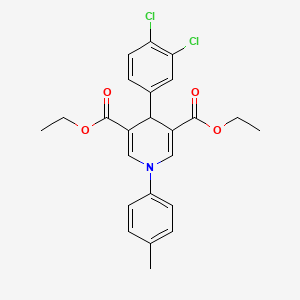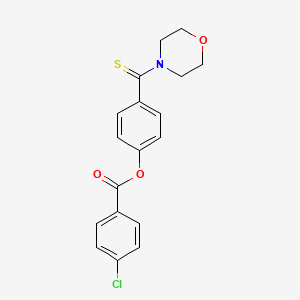![molecular formula C21H17N3O5S B11655436 Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11655436.png)
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring
Preparation Methods
The synthesis of Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of triethylamine in refluxing ethanol .
Chemical Reactions Analysis
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The cyano and carbonyl functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 can participate in condensation and substitution reactions . Common reagents used in these reactions include phenacyl bromide, triethylamine, and hydrazonoyl chloride . Major products formed from these reactions include thiadiazole derivatives and pyrrole derivatives .
Scientific Research Applications
This compound has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have been reported to exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The compound’s ability to form novel heterocyclic moieties makes it valuable for developing new chemotherapeutic agents .
Mechanism of Action
The mechanism of action of Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets and pathways in biological systems. The cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. The compound can undergo electrophilic substitution reactions due to the presence of π-electrons, which facilitate interactions with various biological receptors . These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can be compared with other similar compounds, such as N-cyanoacetamides and indole derivatives. N-cyanoacetamides are known for their role in building various organic heterocycles and their potential as chemotherapeutic agents . Indole derivatives, on the other hand, possess diverse biological activities and are used in the synthesis of drugs with antiviral, anticancer, and antimicrobial properties . The uniqueness of this compound lies in its specific structure, which combines the cyano, nitrophenyl, and tetrahydropyridine moieties, offering distinct reactivity and biological activity .
Properties
Molecular Formula |
C21H17N3O5S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
benzyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H17N3O5S/c22-11-18-17(15-7-4-8-16(9-15)24(27)28)10-19(25)23-21(18)30-13-20(26)29-12-14-5-2-1-3-6-14/h1-9,17H,10,12-13H2,(H,23,25) |
InChI Key |
GQWAOZMSAFBZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({(2E)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655363.png)


![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11655419.png)

![2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)
![2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B11655433.png)
